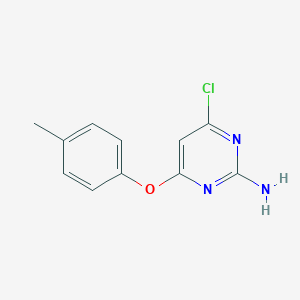

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

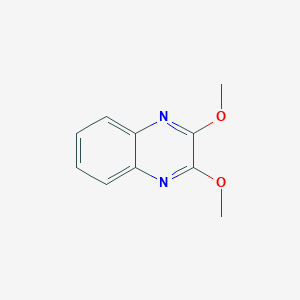

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a compound that is structurally related to a class of aroylacrylic acids. These compounds are characterized by an aryl group attached to an acrylic acid moiety, which in this case is further modified by the presence of an amino group with two methyl substituents on the benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the use of Michael addition reactions, where nucleophiles such as nitrogen, sulfur, or carbon nucleophiles are added to an α,β-unsaturated carbonyl compound. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material to prepare a series of heterocyclic compounds, including pyridazinones and thiazoles derivatives . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of aroylacrylic acids typically includes a conjugated system that can participate in various chemical reactions. The presence of the dimethylanilino group suggests potential for increased hydrophobic interactions and possibly an impact on the electronic distribution within the molecule, which could influence its reactivity and biological activity .

Chemical Reactions Analysis

Aroylacrylic acids can react with various nucleophiles under Michael addition conditions. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with aliphatic thiols to form stable fluorescent thiol adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol-containing drugs . This suggests that this compound could potentially undergo similar reactions with nucleophiles, leading to the formation of novel adducts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds have been shown to possess properties that make them suitable for biological activity studies. For example, the novel isomeric forms of 4[(dimethylphenyl)amino]-4-oxobut-2-enoic acid have been evaluated for anticonvulsant activity, and their median lethal doses (LD50) were determined, indicating their relative safety at certain doses . The physical properties such as solubility, melting point, and stability of these compounds are important for their practical application in biological assays and pharmaceutical formulations.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid have been identified as valuable building blocks in synthesizing biologically active compounds. An efficient synthesis protocol utilizing microwave assistance and ytterbium triflate catalyst has been developed, highlighting the compound's utility in rapid and high-yield preparation of target acids from various (hetero)aromatic ketones (Tolstoluzhsky et al., 2008).

Furthermore, the compound's role as a precursor in synthesizing a series of novel heterocyclic candidates via Michael Addition has been demonstrated. This process involves interaction with nitrogen, sulfur, and carbon nucleophiles under specific conditions, leading to the creation of new pyridazinones, thiazoles derivatives, and other heterocycles with investigated antimicrobial activities (El-Hashash et al., 2014).

Biological and Chemical Applications

The antimicrobial potential of novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been explored. These compounds, synthesized via Aza–Michael addition and subsequent reactions, exhibit promising antibacterial activities, indicating the compound's significance in developing new antibacterial agents (El-Hashash et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to lidocaine, a local anesthetic . Lidocaine primarily targets voltage-gated sodium channels in neurons, inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses .

Mode of Action

Lidocaine works by blocking sodium channels in neurons, temporarily preventing the neurons from signaling the brain regarding sensations . This results in a numbing effect in the area where the drug is applied .

Biochemical Pathways

As a potential local anesthetic, it might affect the sodium ion transport pathways, leading to a decrease in neuronal excitability .

Pharmacokinetics

Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug may appear in the circulation because of biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys .

Result of Action

Based on its structural similarity to lidocaine, it may produce a local anesthetic effect, resulting in a temporary loss of sensation in the area of application .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

(E)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIUUKLMBSBKIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)